

Application Note: Supercritical Fluid Extraction of 9-cis-Lycopene

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Compound of Interest

Compound Name: 9-cis-Lycopene

Cat. No.: B15446620

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Introduction

Lycopene, a potent antioxidant carotenoid, is predominantly found in nature in its all-trans isomeric form. However, emerging research highlights the superior bioavailability and potential health benefits of its cis-isomers, particularly **9-cis-lycopene**.^{[1][2][3]} Supercritical Fluid Extraction (SFE) with carbon dioxide (SC-CO₂) presents a green and highly tunable alternative to traditional solvent extraction methods for heat-sensitive compounds like lycopene.^{[4][5]} This application note details a protocol for the selective extraction of lycopene from tomato-based matrices, with an emphasis on optimizing conditions to favor the isomerization of all-trans-lycopene to its more bioavailable cis-isomers, including **9-cis-lycopene**.

The controlled manipulation of SFE parameters such as temperature, pressure, and the use of co-solvents allows for not only efficient extraction but also for the targeted production of specific lycopene isomers.^{[6][7]} This protocol is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of **9-cis-lycopene**.

Materials and Methods

1. Sample Preparation:

- **Source Material:** Dried tomato powder or tomato processing byproducts (skins and seeds).
- **Grinding:** The raw material should be ground to a fine powder (e.g., particle size of 0.36 mm) to increase the surface area for efficient extraction.^[4]

- **Drying:** Ensure the material has a low moisture content, as water can negatively impact extraction efficiency. Freeze-drying is a suitable method.

2. Supercritical Fluid Extraction (SFE) System:

- A laboratory-scale SFE system equipped with a high-pressure pump for CO₂, a co-solvent pump, an extraction vessel, a back-pressure regulator, and a collection vessel.

3. Reagents:

- **Supercritical Fluid:** High-purity carbon dioxide (99.9%).
- **Co-solvent (Optional):** Ethanol (food or HPLC grade).
- **Standards:** Certified reference standards of all-trans-lycopene and **9-cis-lycopene** for analytical quantification.
- **Solvents for Analysis:** HPLC-grade solvents such as n-hexane, acetonitrile, and methyl tert-butyl ether.

Experimental Protocol: SFE for Enhanced 9-cis-Lycopene Yield

This protocol is designed to enhance the isomerization of all-trans-lycopene to cis-isomers.

- **Loading the Extraction Vessel:** Pack the ground and dried tomato material into the extraction vessel.
- **System Pressurization and Heating:**
 - Heat the extraction vessel to the desired temperature (e.g., 80-120°C). Higher temperatures can promote thermal isomerization to cis-lycopene.^[6]
 - Pressurize the system with CO₂ to the target pressure (e.g., 30-40 MPa).
- **Extraction:**

- Once the desired temperature and pressure are reached, initiate the flow of supercritical CO₂ through the extraction vessel at a constant flow rate (e.g., 2.5 mL/min).[8]
- If using a co-solvent, introduce it at a specific percentage (e.g., 5-15% ethanol) into the CO₂ stream.[9]
- Maintain the extraction for a predetermined duration (e.g., 1-3 hours).[9]
- Fractionation and Collection:
 - The lycopene-rich extract is separated from the supercritical CO₂ by depressurization in the collection vessel.
 - The collected oleoresin is protected from light and stored under an inert atmosphere (e.g., nitrogen) at low temperatures (-20°C) to prevent degradation and isomerization back to the all-trans form.[4]

4. Analytical Quantification:

- HPLC Analysis: The quantification of total lycopene and the isomeric ratio (all-trans vs. cis-isomers) is performed using High-Performance Liquid Chromatography (HPLC) with a C30 column, which is effective in separating carotenoid isomers.[10][11]
- LC-MS/MS Analysis: For more sensitive and selective quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[12]

Data Presentation

The following tables summarize quantitative data from various studies on the supercritical fluid extraction of lycopene, providing a basis for optimizing the extraction of **9-cis-lycopene**.

Table 1: Effect of SFE Parameters on Total Lycopene Yield

Source Material	Pressure (MPa)	Temperature (°C)	Co-solvent	Total Lycopene Yield (%)	Reference
Tomato Powder	30	80	Ethanol	4.6	[6]
Tomato Powder	30	100	Ethanol	28.5	[6]
Tomato Powder	30	120	Ethanol	79.9	[6]
Tomato Powder	30	140	Ethanol	84.8	[6]
Tomato Byproducts	34.47	86	None	61.0	[8] [13]
Tomato Paste Waste	30	55	5% Ethanol	53.93	[9]
Tomato Skins & Seeds	30	60	None	80	[14]

Table 2: Influence of Temperature on Lycopene Isomerization during SFE

Temperature (°C)	Pressure (MPa)	Co-solvent	Total Z-isomer (cis) Ratio (%)	Reference
80	30	Ethanol	25.0	[6]
100	30	Ethanol	57.2	[6]
120	30	Ethanol	67.2	[6]
140	30	Ethanol	67.0	[6]
52	55	Not Specified	~62	[7]

Visualization of Workflows and Pathways

Caption: Experimental workflow for the supercritical fluid extraction of **9-cis-Lycopene**.

Caption: Simplified diagram of lycopene's inhibitory effects on key signaling pathways.

Discussion

The presented protocol for supercritical fluid extraction is tailored to maximize the yield of cis-isomers of lycopene, including the therapeutically relevant **9-cis-lycopene**. The key to enhancing the cis-isomer content lies in the careful control of extraction temperature. As indicated in Table 2, increasing the temperature from 80°C to 120°C significantly boosts the percentage of Z-isomers (cis-isomers) in the extract.^[6] This is attributed to the thermal energy promoting the isomerization from the more stable all-trans form to various cis configurations.

While higher temperatures favor isomerization, they can also lead to degradation of lycopene.^[4] Therefore, a balance must be struck between promoting isomerization and preventing degradation. The optimal temperature will likely be in the range of 100-120°C for a given extraction time and pressure. The use of a co-solvent like ethanol can enhance the solubility of lycopene in supercritical CO₂, thereby improving the overall extraction efficiency.^{[5][9]}

The biological activity of lycopene is attributed to its ability to modulate various signaling pathways. As depicted in the signaling pathway diagram, lycopene has been shown to inhibit the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation and survival.^{[15][16][17][18]} Furthermore, lycopene can suppress the NF-κB signaling pathway, a key regulator of inflammation.^[19] The enhanced bioavailability of **9-cis-lycopene** suggests that it may exert these effects more potently than the all-trans isomer.

Conclusion

Supercritical fluid extraction is a highly effective and tunable method for obtaining lycopene extracts enriched in **9-cis-lycopene** from tomato and its byproducts. By optimizing extraction parameters, particularly temperature, it is possible to promote the formation of cis-isomers, which are of significant interest to the pharmaceutical and nutraceutical industries due to their enhanced bioavailability and biological activity. The protocols and data presented herein provide a solid foundation for researchers to develop and refine their own SFE processes for the targeted extraction of **9-cis-lycopene**. Further research should focus on the precise quantification of the 9-cis isomer under various SFE conditions to fully optimize its production.

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